molecular formula C14H21NO B13220840 {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13220840
M. Wt: 219.32 g/mol
InChI Key: GNMSSWCKWHRMEC-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol is an organic compound with the molecular formula C₁₄H₂₁NO It is characterized by the presence of a cyclobutyl ring attached to a methanol group, with an amino group and a methyl-substituted phenyl group on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Catalytic Hydrogenation: Using a catalyst to facilitate the reduction step.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopropyl}methanol
  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexyl}methanol

Uniqueness

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[1-[2-amino-1-(2-methylphenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C14H21NO/c1-11-5-2-3-6-12(11)13(9-15)14(10-16)7-4-8-14/h2-3,5-6,13,16H,4,7-10,15H2,1H3

InChI Key

GNMSSWCKWHRMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)C2(CCC2)CO

Origin of Product

United States

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